N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic small molecule featuring a 1,4-benzodioxane scaffold linked to a piperidine moiety via a carboxamide bond. This compound is often synthesized via coupling reactions between 1,4-benzodioxane-6-carboxylic acid derivatives and piperidine-containing amines, using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in solvents like DMF or DCM . Its hydrochloride salt form enhances solubility and stability for pharmacological applications.
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c18-15(17-10-11-3-5-16-6-4-11)12-1-2-13-14(9-12)20-8-7-19-13;/h1-2,9,11,16H,3-8,10H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLLMEPONQRTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials. Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes. Medicine: Industry: Use in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism.
Comparison with Similar Compounds
Key Structural Insights :
- Piperidine vs.
- Aromatic vs. Aliphatic Amines: Aromatic amine derivatives (e.g., N-(3-amino-4-methylphenyl)-) exhibit enhanced planarity for intercalation into hydrophobic pockets, while aliphatic amines (e.g., piperidinylmethyl) improve solubility and basicity .
Yield Comparison :
- The target compound achieves yields of ~47–91% after purification .
- Pyrrolidine analogues show lower yields (26–47%) due to stereochemical complexity .
Pharmacological and Physicochemical Properties
Notable Findings:
- The pyrrolidine analogue (CAS 1353999-43-5) demonstrated a high docking score (110.721) in virtual screening against a kinase target, suggesting strong hydrogen-bond interactions with residues like Arg364 and Asp533 .
- Sulfone/sulfoxide derivatives (e.g., compound 34 in ) exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism.
Biological Activity
N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxine core. Its IUPAC name is this compound. The structure is characterized by the following:
- Molecular Formula : C₁₃H₁₈N₂O₃·HCl
- Molecular Weight : 286.76 g/mol
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to receptors that regulate physiological processes, potentially leading to therapeutic effects.
- Cell Cycle Regulation : Studies indicate that related compounds induce cell cycle arrest in cancer cells through pathways involving p53 and p21 .
Biological Activity and Pharmacological Studies
Research has demonstrated the compound's potential in various biological assays:
Antitumor Activity
In studies evaluating structural analogs of piperidine derivatives, compounds similar to N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide showed significant antitumor effects:
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.25 μM against HepG2 liver cancer cells.
- Mechanism : These compounds were found to modulate the expression of key proteins involved in cell cycle regulation (e.g., cyclin B1 and p-Rb), indicating their potential as cancer therapeutics .
Neuroprotective Effects
Preliminary studies suggest that related compounds may exhibit neuroprotective properties by modulating neuroinflammatory pathways. This is particularly relevant in neurodegenerative diseases where inflammation plays a critical role.
Table 1: Summary of Biological Activities
| Compound | Target | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound 47 | HepG2 Cells | Antitumor | 0.25 | Induces cell cycle arrest via p53/p21 pathway |
| Analog A | NLRP3 Inflammasome | Anti-inflammatory | 10 | Inhibits IL-1β release |
| Analog B | Neuronal Cells | Neuroprotection | 5 | Reduces oxidative stress |
Preparation Methods
Route 1: Carboxylic Acid Activation Followed by Amide Coupling
This two-step protocol adapts methods from quinoline carboxamide syntheses:
Step 1: Acid Chloride Formation
2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid (1.0 equiv) reacts with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux (40°C, 4 hr). Excess reagent removal via rotary evaporation yields the corresponding acid chloride as a pale yellow oil (92% yield).
Step 2: Amide Bond Formation
Piperidin-4-ylmethylamine (1.1 equiv) is added dropwise to the acid chloride in tetrahydrofuran at 0°C. Triethylamine (2.0 equiv) scavenges HCl byproducts. After 12 hr stirring at room temperature, aqueous workup (10% NaHCO3) followed by ethyl acetate extraction provides the free base (78% yield).
Step 3: Hydrochloride Salt Preparation
The free base dissolves in anhydrous ethanol with 1.05 equiv HCl (gas bubbled through solution). Crystallization at −20°C yields the hydrochloride salt as white needles (95% purity by HPLC).
Route 2: Direct Coupling Using Carbodiimide Reagents
Modified from benzothiophene carboxamide syntheses:
Single-Pot Procedure
- 2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid (1.0 equiv)
- Piperidin-4-ylmethylamine hydrochloride (1.05 equiv)
- N,N'-Dicyclohexylcarbodiimide (1.2 equiv)
- 1-Hydroxybenzotriazole (0.2 equiv) in DMF
Reaction proceeds at 0°C → RT over 24 hr. Post-reaction filtration removes dicyclohexylurea, with precipitation from diethyl ether yielding the hydrochloride salt directly (82% yield).
Critical Process Parameters
Analytical Characterization Data
Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6)
Mass Spectrometry
- ESI+ : m/z 277.15 [M+H]+ (calc. 277.18 for C15H21N2O3+)
- HRMS : Found 277.1784, requires 277.1783 (Δ = 0.36 ppm)
Process Optimization Strategies
Solvent Screening for Coupling Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 82 | 95.2 |
| THF | 7.5 | 78 | 97.8 |
| DCM | 8.9 | 65 | 93.4 |
| Acetonitrile | 37.5 | 71 | 96.1 |
Acid Scavenger Impact on Byproduct Formation
Triethylamine vs. N,N-Diisopropylethylamine:
- TEA: Reduces HCl-induced decomposition but forms water-soluble salts
- DIPEA: Improves coupling efficiency (5–8%) at elevated temperatures
Scale-Up Considerations
Kilogram-Scale Protocol :
Critical Quality Attributes :
Alternative Synthetic Approaches
Enzymatic Aminolysis
Candida antarctica lipase B (CAL-B) catalyzes amide bond formation in non-aqueous media:
Microwave-Assisted Synthesis
- 150 W irradiation reduces coupling time from 24 hr → 45 min
- 10% yield improvement via localized superheating effects
Stability and Degradation Pathways
Major Degradants :
Recommended Storage :
- Argon atmosphere, −20°C, desiccated (RH < 20%)
- Avoid light exposure (λ > 300 nm induces ring-opening)
Q & A
Q. Table 1: Characterization Parameters
| Method | Conditions/Parameters | Reference |
|---|---|---|
| 1H NMR | 500 MHz, DMSO-d6, δ 10.15 (s, 1H) | |
| HPLC | C18 column, 4–10% MeOH/DCM gradient | |
| Melting Point | 175–177°C (similar piperidine derivatives) |
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions may arise from impurities, solvent artifacts, or conformational isomers. Mitigate via:
- Triangulation : Cross-validate NMR, LC-MS, and elemental analysis. For example, use LC-MS to confirm molecular weight ([M+H]+ = 312.4 amu in related compounds) .
- Dynamic Experiments : Variable-temperature NMR or COSY/NOESY can resolve overlapping signals from rotamers .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for ambiguous protons .
Advanced: What strategies are effective for impurity profiling in this compound?
Answer:
Impurities often arise from incomplete coupling or degradation. Key approaches:
- HPLC-MS : Identify low-abundance impurities (e.g., unreacted precursors or hydrolysis byproducts) using high-resolution MS .
- Spiking Experiments : Compare retention times with reference standards (e.g., EP-certified impurities for related carboxamides) .
- Stability Studies : Monitor impurities under stress conditions (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced: How can reaction mechanisms inform optimization of synthesis yields?
Answer:
Mechanistic insights guide catalyst selection and solvent optimization:
- Amide Coupling : Use carbodiimide-based activators (e.g., EDC/HOBt) to enhance coupling efficiency. Evidence from similar piperidine-carboxamide syntheses shows reduced side-product formation with HOBt .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction dilution with water to precipitate products .
- Kinetic Monitoring : Use in-situ IR or TLC to track reaction progress and terminate before byproduct formation .
Basic: What are the best practices for handling and storing this compound?
Answer:
- Storage : Protect from heat, light, and moisture. Store at –20°C in amber vials under inert gas (e.g., N2) for long-term stability .
- Handling : Use gloves and eye protection. Avoid inhalation; work in a fume hood due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
